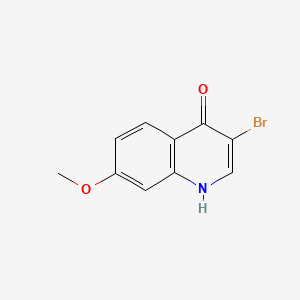

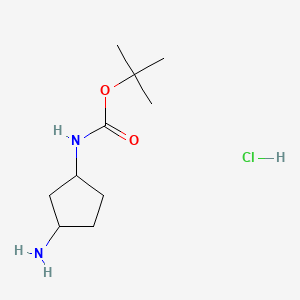

![molecular formula C9H8N2O2 B598815 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1198095-99-6](/img/structure/B598815.png)

5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

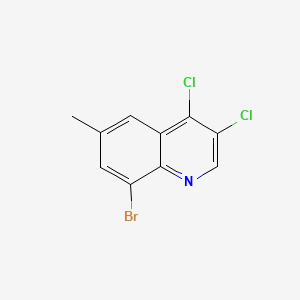

“5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound with the linear formula C9H8N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in scientific literature . The process involves various chemical reactions and the use of specific reagents .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms forms the unique structure of the compound .

Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it has been used as a starting material in the synthesis of azaserotonin .

Applications De Recherche Scientifique

Antibacterial Activity : A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, starting from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. One compound in this series exhibited antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Synthesis of Pyrrolopyridine Derivatives : Research by Bencková and Krutošíková (1997) described the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, including derivatives of 1-methyl and 1-benzyl (Bencková & Krutošíková, 1997).

Condensation Reactions for Pyrrolopyridine Carboxylic Acids : Lichitsky et al. (2010) prepared 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation of 3-aminopyrroles (Lichitsky, Dudinov, Komogortsev, & Krayushkin, 2010).

Study of Vibrational Spectra and Structure : Bahgat et al. (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of similar compounds, contributing to the understanding of their chemical properties (Bahgat, Jasem, & El‐Emary, 2009).

Antiinflammatory and Analgesic Activity : Muchowski et al. (1985) synthesized 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, demonstrating potential for antiinflammatory and analgesic activity (Muchowski, Unger, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).

Synthesis for Potential Antibacterial Drugs : Devi et al. (2018) synthesized derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, showcasing potential as antibacterial drugs (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

Pharmaceutical Intermediate Synthesis : Wang et al. (2006) described the practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid (Wang, Zhi, Baum, Chen, Crockett, Huang, Eisenberg, Ng, Larsen, Martinelli, & Reider, 2006).

Investigation of Drug Metabolism : Johnson et al. (2008) investigated the metabolism of a compound involving 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, providing insights into the biotransformation pathways in various animal models (Johnson, Kamath, Leet, Liu, Bhide, Tejwani, Zhang, Qian, Wei, Lombardo, & Shu, 2008).

Mécanisme D'action

Target of Action

Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs), which play an essential role in various types of tumors .

Mode of Action

Compounds with similar structures have been shown to inhibit fgfrs, thereby preventing the abnormal activation of the fgfr signaling pathway .

Biochemical Pathways

Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways .

Result of Action

Similar compounds have been reported to inhibit cell proliferation, induce apoptosis, and significantly reduce the migration and invasion abilities of cancer cells .

Propriétés

IUPAC Name |

5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6-7(9(12)13)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTZMYMOQLUMHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC=C2C(=O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673622 |

Source

|

| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198095-99-6 |

Source

|

| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

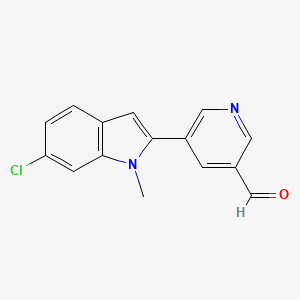

![7-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B598735.png)

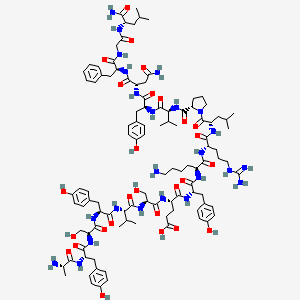

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-](/img/structure/B598741.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-nitro-](/img/no-structure.png)

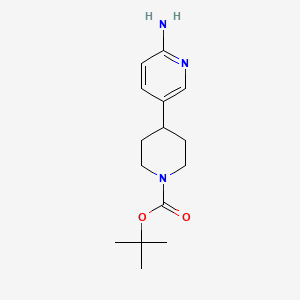

![Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B598748.png)

![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)